molecular formula C8H4Cl2F3NO2 B13698095 1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene

1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B13698095
M. Wt: 274.02 g/mol
InChI Key: NCWHNUFWTDSEFS-UHFFFAOYSA-N
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Description

1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of dichloromethyl, nitro, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent introduction of the functional groups. One common method involves the nitration of 1-(Dichloromethyl)-4-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound .

Chemical Reactions Analysis

1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation with chlorine can yield 1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)-5-chlorobenzene .

Mechanism of Action

The mechanism of action of 1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances the compound’s lipophilicity and stability . These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased stability and lipophilicity, making it distinct from its analogs .

Biological Activity

1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including dichloromethyl, nitro, and trifluoromethyl moieties, which may influence its reactivity and interaction with biological systems. Understanding its biological activity is crucial for evaluating its safety and potential applications in pharmaceuticals and agriculture.

  • Molecular Formula : C8H5Cl2F3N2O2
  • Molecular Weight : 285.03 g/mol
  • IUPAC Name : this compound
  • CAS Number : [Not provided]

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The presence of the nitro group may allow this compound to interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The trifluoromethyl group can enhance lipophilicity, facilitating the compound's ability to cross cellular membranes and interact with intracellular receptors.
  • Reactive Intermediate Formation : The dichloromethyl group may undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can modify biomolecules.

Toxicity Studies

Research indicates that exposure to high concentrations of this compound can lead to adverse effects in laboratory animals. Notable findings include:

  • Acute Toxicity : Inhalation exposure studies on rodents revealed significant toxicity at high doses, with symptoms including respiratory distress and lethargy .
  • Chronic Toxicity : Long-term exposure studies indicated potential nephrotoxicity, with increased kidney weights observed in male rats at doses above 400 mg/kg .

Case Studies

A series of studies have been conducted to evaluate the compound's biological effects:

  • Study on Hepatotoxicity : A study involving oral administration in rats reported hepatocellular hypertrophy at doses of 50 mg/kg and above, indicating potential liver toxicity .
  • Reproductive Toxicology : In a reproductive toxicity assessment, adverse effects on reproductive organs were noted following prolonged exposure, suggesting a need for caution in handling this compound .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityNotes
This compoundC8H5Cl2F3N2O2Hepatotoxicity, nephrotoxicityUnique trifluoromethyl group enhances reactivity
4-NitrophenolC6H5NO3Known hepatotoxic agentSimple structure; less complex interactions
Trifluoroacetic acidC2HF3O2Cytotoxic effects on various cell linesStrong acid; different mechanism of action

Properties

Molecular Formula

C8H4Cl2F3NO2

Molecular Weight

274.02 g/mol

IUPAC Name

1-(dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene

InChI

InChI=1S/C8H4Cl2F3NO2/c9-7(10)5-2-1-4(8(11,12)13)3-6(5)14(15)16/h1-3,7H

InChI Key

NCWHNUFWTDSEFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(Cl)Cl

Origin of Product

United States

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